molecular formula C9H9F2NO2 B13632130 Methyl6-(1,1-difluoroethyl)pyridine-3-carboxylate

Methyl6-(1,1-difluoroethyl)pyridine-3-carboxylate

Cat. No.: B13632130
M. Wt: 201.17 g/mol
InChI Key: YSVOGFKRVKIZDK-UHFFFAOYSA-N
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Description

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H9F2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique chemical structure, which includes a difluoroethyl group attached to the pyridine ring. The presence of fluorine atoms often imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with 1,1-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1,1-difluoroethyl)pyridine-3-carboxylate
  • Methyl 6-(1,1-difluoroethyl)pyridine-2-carboxylate
  • Methyl 6-(1,1-difluoroethyl)pyridine-4-carboxylate

Uniqueness

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is unique due to the position of the difluoroethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific placement of substituents can affect the compound’s ability to interact with biological targets and its overall stability .

Biological Activity

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and a comparison with structurally similar compounds.

Chemical Structure and Properties

Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is characterized by a pyridine ring substituted with a difluoroethyl group and a carboxylate ester. The presence of the difluoroethyl group enhances the compound's lipophilicity and stability, which are critical for its biological activity.

The biological activity of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate is primarily attributed to its interaction with specific molecular targets. The difluoroethyl substituent can enhance the compound's ability to penetrate cell membranes, allowing it to interact with various enzymes and receptors. This interaction may lead to enzyme inhibition or receptor modulation, which are essential mechanisms for therapeutic applications.

Biological Activity Overview

Research has indicated several potential biological activities for methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Properties : The compound has been studied for its potential efficacy against various cancer cell lines. Its ability to inhibit cell proliferation has been noted in several studies.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, including those related to inflammation and cancer progression.

Study 1: Anticancer Activity

In a study examining the anticancer effects of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate on MDA-MB-231 breast cancer cells, the compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 2.95 µM. This was compared favorably against standard chemotherapeutics like 5-Fluorouracil (5-FU), which had an IC50 of 11.73 µM .

Study 2: Enzyme Inhibition

Another study focused on the compound's inhibitory effects on cyclooxygenase (COX) enzymes. Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate showed promising results in suppressing COX-2 activity, which is crucial in inflammatory responses. The IC50 values reported were comparable to those of established anti-inflammatory drugs like celecoxib .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylateTrifluoroethyl groupEnhanced lipophilicity
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylateDifluoroethyl substituentDifferent reactivity profile
Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylateTrifluoromethyl-cyclopropyl groupVaries in biological activity

This table highlights how the presence of different fluorinated groups can influence both chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H9F2NO2/c1-9(10,11)7-4-3-6(5-12-7)8(13)14-2/h3-5H,1-2H3

InChI Key

YSVOGFKRVKIZDK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)(F)F

Origin of Product

United States

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